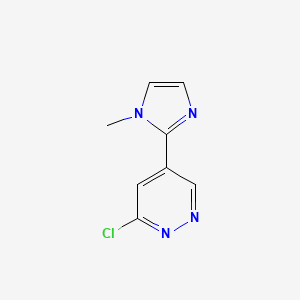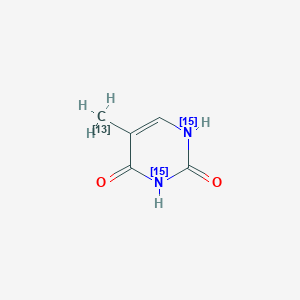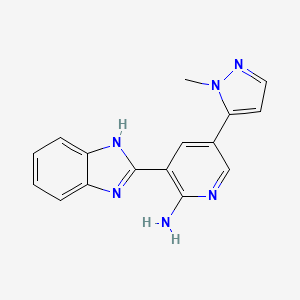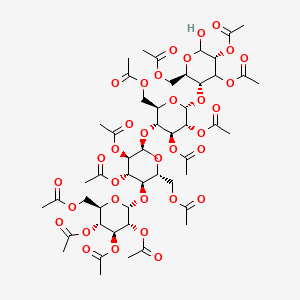
Maltotetraose Tridecaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Maltotetraose Tridecaacetate is typically synthesized through the acetylation of maltotetraose. The process involves the reaction of maltotetraose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of maltotetraose involves the enzymatic hydrolysis of starch or maltodextrin using maltotetraose amylase . The hydrolysates are then purified using techniques such as simulated moving bed chromatography to achieve high purity . The acetylation process is then scaled up for industrial production, ensuring high yield and purity .
化学反応の分析
Types of Reactions
Maltotetraose Tridecaacetate undergoes various chemical reactions, including:
Hydrolysis: Breaking down the acetyl groups to revert to maltotetraose.
Oxidation: Oxidation of the hydroxyl groups to form aldehydes or ketones.
Substitution: Substitution of acetyl groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Maltotetraose and acetic acid.
Oxidation: Aldehydes or ketones.
Substitution: Derivatives with different functional groups.
科学的研究の応用
Maltotetraose Tridecaacetate has numerous applications in scientific research:
作用機序
The mechanism of action of Maltotetraose Tridecaacetate involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its stability and solubility, allowing it to effectively participate in biochemical reactions . The compound targets various molecular pathways, including those involved in carbohydrate metabolism and cellular signaling .
類似化合物との比較
Similar Compounds
Maltotriose Tridecaacetate: A similar compound with three glucose units.
Maltopentose Tridecaacetate: A similar compound with five glucose units.
Uniqueness
Maltotetraose Tridecaacetate stands out due to its optimal balance of solubility and stability, making it more suitable for certain applications compared to its analogs . Its unique structure allows for specific interactions with enzymes and receptors, enhancing its functionality in various fields .
特性
分子式 |
C50H68O34 |
|---|---|
分子量 |
1213.1 g/mol |
IUPAC名 |
[(2R,3R,5R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C50H68O34/c1-18(51)65-14-31-36(39(70-23(6)56)43(47(64)78-31)74-27(10)60)82-49-45(76-29(12)62)41(72-25(8)58)38(33(80-49)16-67-20(3)53)84-50-46(77-30(13)63)42(73-26(9)59)37(34(81-50)17-68-21(4)54)83-48-44(75-28(11)61)40(71-24(7)57)35(69-22(5)55)32(79-48)15-66-19(2)52/h31-50,64H,14-17H2,1-13H3/t31-,32-,33-,34-,35-,36-,37-,38-,39?,40+,41+,42+,43-,44-,45-,46-,47?,48-,49-,50-/m1/s1 |
InChIキー |
CUPHYLVAXIHEIC-MQZJDYBPSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H](C3OC(=O)C)OC(=O)C)O)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)
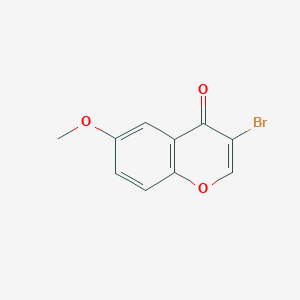
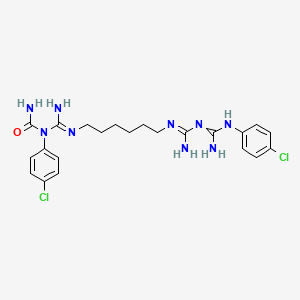
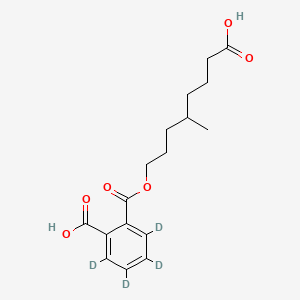
![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
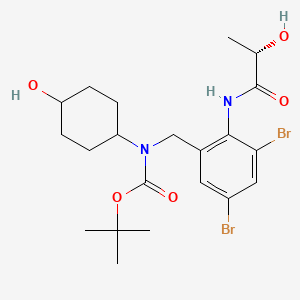
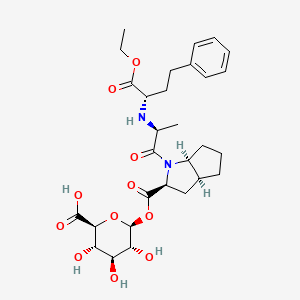
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)
